molecular formula C15H19NO2 B11063524 6-Ethyl-8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline

6-Ethyl-8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline

Cat. No.: B11063524
M. Wt: 245.32 g/mol
InChI Key: RWSJCXGAMOKVDL-UHFFFAOYSA-N
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Description

6-Ethyl-8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline: is a complex organic compound with the following chemical formula:

C15H26O\text{C}_{15}\text{H}_{26}\text{O}C15​H26​O

. It belongs to the class of bicyclic compounds and exhibits interesting structural features.

Preparation Methods

Industrial Production Methods:: Due to its limited industrial significance, there are no established large-scale production methods for this compound. Research efforts are needed to explore efficient and scalable synthetic routes.

Chemical Reactions Analysis

Reactivity::

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various oxygenated derivatives.

    Reduction: Can be reduced to yield saturated analogs.

    Substitution: Exhibits reactivity toward nucleophiles, allowing for substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a suitable catalyst.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) in appropriate solvents.

Major Products:: The specific products formed during these reactions would depend on reaction conditions and regioselectivity. Detailed studies are needed to identify the major products.

Scientific Research Applications

Chemistry::

    Synthetic Intermediates: Used as a building block in the synthesis of more complex molecules.

    Pharmacophore Exploration: Investigated for potential drug development due to its unique structure.

Biology and Medicine:: Industry::

    Fine Chemicals: May find applications in specialty chemicals or fragrances.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an open question. Further studies are necessary to elucidate its interactions with biological targets and pathways.

Comparison with Similar Compounds

While there are no direct analogs of this compound, it shares structural features with other isoquinoline derivatives. Its uniqueness lies in the combination of ethyl and dimethyl substituents.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

6-ethyl-8,8-dimethyl-3,9-dihydro-2H-[1,4]dioxino[2,3-g]isoquinoline

InChI

InChI=1S/C15H19NO2/c1-4-12-11-8-14-13(17-5-6-18-14)7-10(11)9-15(2,3)16-12/h7-8H,4-6,9H2,1-3H3

InChI Key

RWSJCXGAMOKVDL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(CC2=CC3=C(C=C21)OCCO3)(C)C

Origin of Product

United States

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